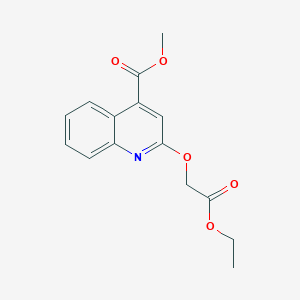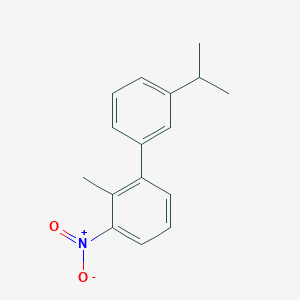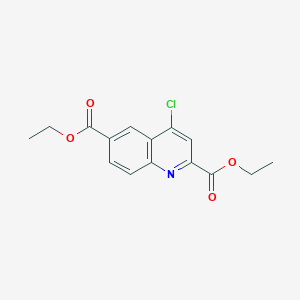
Diethyl 4-chloroquinoline-2,6-dicarboxylate
Overview
Description
Diethyl 4-chloroquinoline-2,6-dicarboxylate is a chemical compound belonging to the quinoline family, characterized by its chloro and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-chloroquinoline-2,6-dicarboxylate typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline core is then chlorinated at the 4-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Carboxylation: The carboxylate groups are introduced at the 2 and 6 positions through a carboxylation reaction, often using reagents like carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-chloroquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to more oxidized derivatives.
Reduction: Reduction reactions can reduce the chloro and carboxylate groups.
Substitution: Substitution reactions can replace the chloro and carboxylate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2,6-dicarboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Diethyl 4-chloroquinoline-2,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are used in organic synthesis and material science.
Biology: Quinoline derivatives have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Some quinoline derivatives are investigated for their potential use in pharmaceuticals, particularly as antimalarial and anticancer agents.
Industry: Quinoline compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl 4-chloroquinoline-2,6-dicarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Diethyl 4-chloroquinoline-2,6-dicarboxylate is similar to other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-2-carboxylic acid: Used in organic synthesis.
Quinoline-6-carboxylic acid: Used in material science.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
diethyl 4-chloroquinoline-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-3-20-14(18)9-5-6-12-10(7-9)11(16)8-13(17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZXDXRZCZTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184717 | |
| Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007921-01-7 | |
| Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B8079743.png)
![2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8079758.png)
![Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B8079764.png)
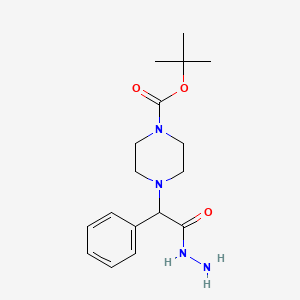
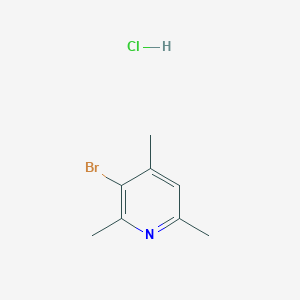
![5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079779.png)
![3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079781.png)
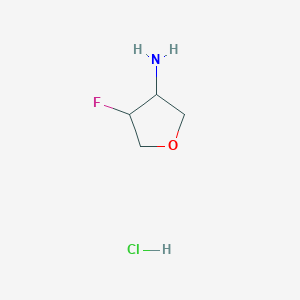
![(3AS,6S,6aS)-2,2-dimethyl-6-vinyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B8079810.png)
![(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8079813.png)

